BenchChemオンラインストアへようこそ!

6-Bromoflavanone

GABA_A receptor benzodiazepine site positive allosteric modulator

6-Bromoflavanone (CAS 56414-11-0) is a synthetic halogenated flavonoid with the molecular formula C15H11BrO2 and a molecular weight of 303.15 g/mol. It belongs to the flavanone subclass of flavonoids, characterized by a saturated C2–C3 bond in the C-ring, and features a single bromine atom selectively introduced at the 6-position of the chromanone core.

Molecular Formula C15H11BrO2
Molecular Weight 303.15 g/mol
CAS No. 56414-11-0
Cat. No. B3053829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromoflavanone
CAS56414-11-0
Molecular FormulaC15H11BrO2
Molecular Weight303.15 g/mol
Structural Identifiers
SMILESC1C(OC2=C(C1=O)C=C(C=C2)Br)C3=CC=CC=C3
InChIInChI=1S/C15H11BrO2/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-8,15H,9H2
InChIKeyXTTJSFMIDKNCOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromoflavanone (CAS 56414-11-0): A C-6 Halogenated Flavanone for Differentiated CNS and Anticancer Research Procurement


6-Bromoflavanone (CAS 56414-11-0) is a synthetic halogenated flavonoid with the molecular formula C15H11BrO2 and a molecular weight of 303.15 g/mol [1]. It belongs to the flavanone subclass of flavonoids, characterized by a saturated C2–C3 bond in the C-ring, and features a single bromine atom selectively introduced at the 6-position of the chromanone core [2]. This compound is structurally derived from flavanone via regioselective bromination and serves as a versatile intermediate for further synthetic elaboration, as well as a bioactive molecule in its own right with demonstrated activity at central benzodiazepine receptors and in cancer cell proliferation assays [3].

Why 6-Bromoflavanone Cannot Be Interchanged with Other 6-Haloflavones or Unsubstituted Flavanone in Research Protocols


The C-6 position on the flavone/flavanone scaffold is a critical determinant of both binding affinity and intrinsic efficacy at GABA_A receptors, as demonstrated by systematic head-to-head comparisons of 6-substituted analogs [1]. Specifically, 6-bromoflavone acts as a positive modulator at GABA_A receptors through the flumazenil-sensitive benzodiazepine site, whereas its direct structural analogs—6-fluoroflavone and 6-chloroflavone—are neutralizing modulators with no positive efficacy [1]. Furthermore, the bromine atom's van der Waals radius and electronic properties confer distinct reactivity in cross-coupling chemistry, making 6-bromoflavanone a superior substrate for Suzuki-Miyaura and related palladium-catalyzed transformations compared to its chloro or fluoro counterparts [2]. These pharmacological and chemical divergences mean that substituting 6-bromoflavanone with a different 6-haloflavone or unsubstituted flavanone will yield non-equivalent experimental outcomes, particularly in GABA_A receptor pharmacology and synthetic derivatization workflows.

6-Bromoflavanone Quantitative Differentiation Evidence: Head-to-Head Data vs. Closest Analogs for Scientific Selection


GABA_A Receptor Intrinsic Efficacy: 6-Bromoflavone Is a Positive Modulator, While 6-Fluoroflavone and 6-Chloroflavone Are Neutralizing Modulators

In a direct head-to-head comparison of flavone analogs varying solely at position 6, 6-bromoflavone was demonstrated via whole-cell patch-clamp electrophysiology to be a positive modulator at GABA_A receptors acting through the flumazenil-sensitive high-affinity benzodiazepine site [1]. In contrast, both 6-fluoroflavone and 6-chloroflavone were found to be neutralizing modulators, producing no positive modulation of GABA-elicited currents under identical experimental conditions [1]. This qualitative divergence in intrinsic efficacy—positive versus neutral modulation—occurs despite all three being 6-haloflavones, meaning the choice of halogen at C-6 alone dictates the direction of receptor modulation.

GABA_A receptor benzodiazepine site positive allosteric modulator structure-efficacy relationship

Central Benzodiazepine Receptor Binding Affinity: Ki = 70 nM, Outperforming Parent Flavanone and Many Natural Flavonoids

6-Bromoflavone (obtained by bromination of flavanone) binds to central benzodiazepine receptors with a Ki of 70 nM, as determined by [³H]flunitrazepam displacement assays on rat brain membranes [1]. This represents a substantial affinity gain compared to the parent flavanone scaffold and many natural flavonoids surveyed in the same study, which typically display Ki values in the micromolar range or show no measurable displacement [1]. The structure-affinity relationship analysis within this study established that bromination at C-6 is a key determinant of high-affinity benzodiazepine receptor binding within the flavonoid family.

benzodiazepine receptor binding affinity Ki radioligand binding

Anxiolytic Efficacy Without Sedation: 6-Bromoflavanone Increases Locomotor Activity, Unlike Diazepam

In a direct behavioral comparison study, 6-bromoflavanone (FV2) at 0.5 and 1 mg/kg i.p. in mice produced clear anxiolytic activity in the elevated plus-maze (increased number of entries and percentage of time spent in open arms) while simultaneously increasing locomotor activity and exploratory behavior in the open-field and hole-board tests [1]. This profile contrasts with diazepam (0.5 mg/kg), the classical benzodiazepine comparator, which produces anxiolysis accompanied by sedation and reduced locomotion [1]. The natural flavonoid chrysin (1 mg/kg) was also included as a standard of activity [1]. At the tested doses, 6-bromoflavanone did not induce sedative action or compulsive behavior [1].

anxiolytic elevated plus-maze locomotor activity sedation behavioral pharmacology

Antitumor Activity Compared with 6-Chloroflavone: Approximately Equipotent Moderate Cytotoxicity Against Human and Murine Cancer Cell Lines

In a systematic evaluation of natural flavonoids and synthetic flavone derivatives against a panel of human and murine tumor cell lines, 6-bromoflavone (compound 15) and 6-chloroflavone (compound 14) were ranked as approximately equipotent, both exhibiting moderate cytotoxic activity [1]. The rank order of cytotoxicity was: chrysin > 2′-fluoro-6-chloroflavone ≈ 2′-chlorochrysin > α-naphthoflavone > β-naphthoflavone ≈ 6-chloroflavone ≈ 6-bromoflavone ≈ 4′-nitroflavone [1]. Importantly, none of the tested compounds affected the proliferation of normal mammary epithelial cells or mouse embryo fibroblasts, suggesting selective action against tumor cells [1].

antitumor cytotoxicity cancer cell lines flavone structure-activity relationship

BZ-ω Receptor Subtype Binding Profile Differentiates 6-Bromoflavone from Diazepam: Weak BZ-ω1 Affinity and No BZ-ω2 Affinity

A comparative pharmacological study revealed that 6-bromoflavone displays weak affinity for the BZ-ω1 receptor subtype (IC50 = 970 nM) and no measurable affinity for the BZ-ω2 subtype (IC50 > 1,000 nM), as determined by [³H]flumazenil displacement in rat cerebellum (BZ-ω1-enriched) and spinal cord (BZ-ω2-enriched) membranes [1]. In contrast, diazepam displaced [³H]flumazenil binding with nearly equivalent potency at both receptor subtypes [1]. This subtype-selective weak binding profile distinguishes 6-bromoflavone from the non-selective, high-potency binding of classical benzodiazepines.

benzodiazepine receptor subtypes BZ-omega1 BZ-omega2 subtype selectivity diazepam comparison

Synthetic Versatility: 6-Bromoflavanone Serves as a Regioselectively Brominated Building Block for Cross-Coupling and Asymmetric Catalysis

C-6 monobromo flavonoids, including 6-bromoflavanone, are established as important building blocks for the synthesis of flavonoid natural products and their derivatives via regioselective mono-bromination protocols using N-bromosuccinimide (NBS) in dichloromethane, followed by deprotection with BCl₃ [1]. The bromine atom at C-6 serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl, heteroaryl, or alkenyl substituents [1]. Additionally, 6-bromo-benzoflavanone derivatives have been employed as reference substrates in rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to chromenones, yielding products with high enantioselectivities [2]. This differentiates 6-bromoflavanone from its 6-chloro and 6-fluoro analogs, which are less reactive in oxidative addition steps of catalytic cycles.

Suzuki-Miyaura coupling regioselective bromination asymmetric synthesis building block C-C bond formation

Priority Application Scenarios for 6-Bromoflavanone (CAS 56414-11-0) Based on Verified Differentiation Evidence


GABA_A Receptor Positive Allosteric Modulator (PAM) Screening and Benzodiazepine Site Pharmacology

6-Bromoflavanone is uniquely suited for neuroscience laboratories conducting GABA_A receptor modulator screening, as it is the only simple 6-haloflavone that acts as a positive modulator at the flumazenil-sensitive benzodiazepine site. 6-Fluoroflavone and 6-chloroflavone, by contrast, are neutralizing modulators with no positive efficacy [1]. Researchers studying structure-efficacy relationships at GABA_A receptors should procure 6-bromoflavanone as the reference 6-haloflavone PAM, using the fluoro and chloro analogs as negative controls for positive modulation.

Non-Sedating Anxiolytic Drug Discovery: Behavioral Pharmacology Studies

The demonstrated dissociation between anxiolytic efficacy and motor sedation in the elevated plus-maze paradigm—where 6-bromoflavanone increased locomotion and exploration while diazepam caused sedation [1]—positions this compound as a lead candidate for developing non-sedating anxiolytic agents. Preclinical behavioral pharmacology groups should prioritize 6-bromoflavanone when seeking anxiolytic tool compounds that do not impair locomotor activity at behaviorally effective doses (0.5–1 mg/kg i.p. in mice).

Flavonoid-Based Anticancer Screening with CNS-Active Polypharmacology Potential

6-Bromoflavanone exhibits moderate and selective cytotoxicity against tumor cell lines while sparing normal cells, with potency approximately equivalent to 6-chloroflavone [1]. However, its concurrent high-affinity benzodiazepine receptor binding (Ki = 70 nM) [2] and GABA_A positive modulation [3] offer a differentiated polypharmacological profile. Oncology research groups investigating CNS-penetrant anticancer agents or exploring the intersection of GABAergic signaling and tumor biology should consider 6-bromoflavanone over 6-chloroflavone for integrated CNS-oncology screening cascades.

Medicinal Chemistry Diversification: Suzuki-Miyaura Cross-Coupling on the Flavanone Scaffold

For synthetic chemistry teams building flavonoid-focused compound libraries, 6-bromoflavanone provides a regioselectively installed C-6 bromine atom that serves as a robust handle for palladium-catalyzed Suzuki-Miyaura and related cross-coupling reactions [1]. The C-Br bond's favorable reactivity in oxidative addition makes it superior to C-Cl or C-F analogs for diversification [1]. Additionally, 6-bromoflavanone derivatives have been validated as substrates in rhodium-catalyzed asymmetric 1,4-addition reactions, enabling enantioselective synthesis of flavanone analogs [2].

Quote Request

Request a Quote for 6-Bromoflavanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.